![molecular formula C12H11NO2 B3123709 3-(4-Methylphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione CAS No. 3120-13-6](/img/structure/B3123709.png)
3-(4-Methylphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione
Overview
Description
Synthesis Analysis
The synthesis of this compound involves the convergent annulation of cyclopropenes with cyclopropylanilines . This (3 + 2) annulation process leads to the formation of bicyclo[3.1.0]hexanes possessing an all-carbon quaternary center. The reaction can be catalyzed using an organic or an iridium photoredox catalyst, along with blue LED irradiation. Good yields are achievable for a broad range of cyclopropene and cyclopropylaniline derivatives, making it a valuable method for accessing important building blocks in medicinal chemistry .
Molecular Structure Analysis
The molecular formula of 3-(4-Methylphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione is C~5~H~4~O~3~ . It possesses a bicyclic structure with a five-membered ring containing an oxygen atom. The specific arrangement of atoms and stereochemistry plays a crucial role in its properties and reactivity .
Chemical Reactions Analysis
The compound can undergo various chemical reactions, including ring-opening processes, retro-aldol reactions, nucleophilic additions, and lithiation. For instance, Grob-type fragmentation of related bicyclo[3.1.0]hexan-2-ones has been employed to produce cis-vinyl cyclopropane carboxylic acids. These reactions provide access to valuable synthetic intermediates and bioactive compounds .
Scientific Research Applications
Photophysics and Photochemistry
These applications represent only a glimpse of the compound’s potential. Researchers worldwide continue to explore its multifaceted properties, pushing the boundaries of scientific knowledge. If you’d like further details on any specific application, feel free to ask! 🌟
properties
IUPAC Name |
3-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-7-2-4-8(5-3-7)13-11(14)9-6-10(9)12(13)15/h2-5,9-10H,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHJAABSDIINUQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3CC3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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